molecular formula C11H20N2O2 B2452966 (1r,2r,4s)-Rel-2-amino-7-boc-7-azabicyclo[2.2.1]heptane CAS No. 1000870-15-4

(1r,2r,4s)-Rel-2-amino-7-boc-7-azabicyclo[2.2.1]heptane

Cat. No. B2452966
M. Wt: 212.293
InChI Key: JRZFZVWZIJNIEQ-VGMNWLOBSA-N
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Description

“(1r,2r,4s)-Rel-2-amino-7-boc-7-azabicyclo[2.2.1]heptane” is a bicyclic amine containing two rings and one heterocycle . It has a molecular weight of 111.19 . It is a liquid at room temperature and is colorless .


Synthesis Analysis

The synthesis of similar bicyclo[2.2.1]heptane derivatives has been achieved through a sequential Diels Alder reaction/rearrangement sequence . This process involves a domino Diels Alder and two consecutive 1,2-shifts . The outcome of the rearrangement depends on the substitution pattern of the dienes .


Molecular Structure Analysis

The molecular formula of “(1r,2r,4s)-Rel-2-amino-7-boc-7-azabicyclo[2.2.1]heptane” is C7H13N . The structure is a bicyclic compound with two rings and one heterocycle .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include a sequential Diels Alder reaction/rearrangement sequence . This process involves a domino Diels Alder and two consecutive 1,2-shifts .


Physical And Chemical Properties Analysis

The compound is a colorless liquid at room temperature . It has a molecular weight of 111.19 . The compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .

Scientific Research Applications

Synthesis of Analogs and Derivatives

  • (1r,2r,4s)-Rel-2-amino-7-boc-7-azabicyclo[2.2.1]heptane is used in the synthesis of various compounds like epibatidine and its analogs. A notable method includes the synthesis from N-BOC-exo-2-(methoxycarbonyl)-7-azabicyclo[2.2.1]heptane through hydrogenation and reductive dehalogenation, which is a key intermediate in such syntheses (Singh & Basmadjian, 1997).
  • Another application involves the enantioselective synthesis of key intermediates like (-)-N-Boc-7-azabicyclo[2.2.1]heptan-2-one and (+)-N-Boc-4-amino-2-cyclohexen-1-one, serving as crucial steps in the formal total synthesis of both enantiomers of epibatidine (Tachihara et al., 2002).

Chemical Decomposition and Transformation

  • The compound acts as an intermediate in the thermal decomposition of N-amino-7-azabicyclo[2.2.1]heptane and its derivatives. This process yields various hydrocarbon products and does not rearrange to the stable 2,3-diazabicyclo[2.2.2]oct-2-ene isomer (Dervan & Uyehara, 1976).

Synthesis of Amino Acid Analogues

  • The synthesis of glutamic acid analogues using 2-substituted 7-azabicyclo[2.2.1]heptane from L-serine highlights another application. This includes steps like tandem Wittig/Michael reaction and iodosulfonamidation reaction (Hart & Rapoport, 1999).
  • Additionally, 7-azabicyclo[2.2.1]heptane-1,4-dicarboxylic acid, a non-chiral analogue of 2-aminoadipic acid, has been synthesized from dimethyl-meso-2,5-dibromohexanedioate, showcasing its versatility in rigid analog synthesis (Kubyshkin et al., 2007).

Development of Neuroexcitants

  • The compound has been utilized in the synthesis of neuroexcitants like kainoid amino acids, using N-Boc syn-7-(2-hydroxyethyl)-4-(alkyl or aryl)sulfonyl-2-azabicyclo[2.2.1]hept-5-enes as precursors. This involves radical addition and rearrangement steps leading to the synthesis of several neuroexcitant compounds (Hodgson et al., 2005).

Structural Characterization and Synthesis Protocols

  • The 7-azabicyclo[2.2.1]heptane (7-azanorbornane) nucleus, found in epibatidine, has been structurally characterized as its hydrochloride salt. This advances the understanding of its structural and chemical properties (Britvin & Rumyantsev, 2017).

Safety And Hazards

The compound is classified as dangerous, with hazard statements H225-H314 . Precautionary measures include avoiding contact with skin and eyes, and not inhaling dust, mist, gas, or vapors . Personal protective equipment, including chemical impermeable gloves, should be worn .

Future Directions

The development of enantioselective approaches to functionalized bicyclo[2.2.1]heptanes is critical for target-oriented and diversity-oriented syntheses of related biologically significant molecules . Therefore, it is highly desirable for relevant drug discovery .

properties

IUPAC Name

tert-butyl (1R,2R,4S)-2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-7-4-5-9(13)8(12)6-7/h7-9H,4-6,12H2,1-3H3/t7-,8+,9+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRZFZVWZIJNIEQ-DJLDLDEBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC1C(C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@H]2CC[C@@H]1[C@@H](C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1r,2r,4s)-Rel-2-amino-7-boc-7-azabicyclo[2.2.1]heptane

CAS RN

1000870-15-4
Record name rac-tert-butyl (1R,2R,4S)-2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate
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